molecular formula C15H21Cl2N5 B1454945 (3-Methyl-pyridin-2-yl)-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride CAS No. 1361111-30-9

(3-Methyl-pyridin-2-yl)-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride

Cat. No. B1454945
M. Wt: 342.3 g/mol
InChI Key: JNUYTQIAKZSBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methyl-pyridin-2-yl)-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride, commonly referred to as PPA, is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that is structurally similar to the neurotransmitter dopamine and is used as a tool to study the effects of dopamine in the brain. PPA has been used in a number of research studies to investigate the mechanisms of action and biochemical and physiological effects of dopamine on the brain.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Pyrimidine derivatives have shown significant antimicrobial and antifungal properties. For instance, pyrimidine salts synthesized with chloranilic and picric acids demonstrated notable inhibition towards antimicrobial activity, emphasizing the potential of pyrimidine-based compounds in developing new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Anti-angiogenic and DNA Cleavage Studies

  • Novel pyrimidine derivatives have exhibited significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents. These compounds efficiently blocked the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting their utility in cancer research (Kambappa et al., 2017).

Metabolism and Pharmacokinetics in Drug Development

  • The metabolism and pharmacokinetics of structurally related antineoplastic tyrosine kinase inhibitors, such as flumatinib, have been studied in chronic myelogenous leukemia patients. These studies provide insight into the main metabolic pathways of these compounds, which is crucial for drug development and optimization (Gong, Chen, Deng, & Zhong, 2010).

Synthesis and Evaluation of Biological Activities

  • The synthesis of pyrimidine derivatives and their evaluation for various biological activities, including antimicrobial and antitumor effects, is a significant area of research. These studies not only contribute to the understanding of the chemical properties of pyrimidine derivatives but also aid in the discovery of new therapeutic agents (Merugu, Ramesh, & Sreenivasulu, 2010).

properties

IUPAC Name

N-(3-methylpyridin-2-yl)-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5.2ClH/c1-11-4-2-8-17-14(11)20-15-18-9-6-13(19-15)12-5-3-7-16-10-12;;/h2,4,6,8-9,12,16H,3,5,7,10H2,1H3,(H,17,18,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUYTQIAKZSBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC=CC(=N2)C3CCCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylpyridin-2-yl)-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-pyridin-2-yl)-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
Reactant of Route 2
(3-Methyl-pyridin-2-yl)-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
Reactant of Route 3
(3-Methyl-pyridin-2-yl)-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
Reactant of Route 4
(3-Methyl-pyridin-2-yl)-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
Reactant of Route 5
(3-Methyl-pyridin-2-yl)-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
Reactant of Route 6
(3-Methyl-pyridin-2-yl)-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride

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